Product packaging for Brotizolam Impurity 1(Cat. No.:CAS No. 1437317-64-0)

Brotizolam Impurity 1

Cat. No.: B602346
CAS No.: 1437317-64-0
M. Wt: 411.71
Attention: For research use only. Not for human or veterinary use.
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Description

Brotizolam Impurity 1 is a fully characterized chemical reference standard essential for the analysis and quality control of the active pharmaceutical ingredient (API) Brotizolam . This high-purity impurity standard is compliant with regulatory guidelines and is critical for analytical method development (AMD), method validation, and stability studies during the synthesis and formulation stages of pharmaceutical development . It serves as a key traceable reference for quality control (QC) applications and is vital for regulatory filings such as Abbreviated New Drug Applications (ANDA) . Brotizolam is a thienotriazolodiazepine hypnotic drug used for the short-term treatment of severe insomnia . It exerts its therapeutic effects by acting as a positive allosteric modulator on the GABA-A receptor in the central nervous system, enhancing the inhibitory effects of the GABA neurotransmitter, which leads to sedative, hypnotic, anxiolytic, and muscle relaxant properties . The pharmacological profile and potency of Brotizolam are closely linked to its chemical purity, making the identification and quantification of related substances like this compound a crucial aspect of ensuring drug safety and efficacy . This product is supplied with comprehensive characterization data and a Certificate of Analysis (COA) to support its use in pharmaceutical research . This compound is intended for research purposes only and is strictly not intended for diagnostic, therapeutic, or human use .

Properties

CAS No.

1437317-64-0

Molecular Formula

C15H12BrClN4OS

Molecular Weight

411.71

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Formation Pathways and Mechanisms of Brotizolam Impurity 1

Degradation-Related Impurity Formation

Brotizolam, like many benzodiazepine (B76468) analogues, can degrade under certain conditions, leading to the formation of impurities. This degradation is primarily driven by hydrolysis and oxidation.

Hydrolysis is a major degradation pathway for many benzodiazepines and their analogues, including Brotizolam. umich.edu The chemical structure of Brotizolam contains a diazepine (B8756704) ring, which is susceptible to hydrolytic cleavage, particularly under acidic or basic conditions. oup.com This breakdown often leads to the formation of an opened-ring benzophenone (B1666685) derivative. umich.edu

A study focused on the structural elucidation of a novel degradation product of Brotizolam confirmed its formation via hydrolysis. nih.govlookchem.commedkoo.com The mechanism involves the cleavage of the azomethine bond within the diazepine ring. This process is analogous to the acidic hydrolysis of other benzodiazepines like bromazepam, which degrades into an intermediate and then a final benzophenone product. researchgate.net The primary hydrolytic degradation product of Brotizolam can be considered a critical impurity, here designated as Impurity 1, that needs to be monitored during stability studies.

While generally considered stable, Brotizolam's chemical structure contains moieties that are susceptible to oxidation. amazonaws.com The thiophene (B33073) ring, a sulfur-containing heterocycle, can be oxidized under certain conditions. mdpi.com Additionally, the nitrogen atoms in the diazepine and triazole rings could potentially be oxidized to form N-oxides.

Contact with oxidizing agents, such as peroxides or even atmospheric oxygen over long periods, could initiate these degradation pathways. amazonaws.com For example, studies on the similar thienopyridine drug clopidogrel (B1663587) have shown that oxidation can occur at the thiophene ring. mdpi.com Therefore, oxidative stress testing is crucial to identify potential degradation products that could arise from the oxidation of the Brotizolam molecule. Such products, if formed, would be classified as degradation impurities.

Photolytic Degradation Processes and Photoproduct Formation

The exposure of pharmaceutical compounds to light can instigate degradation pathways, leading to the formation of photoproducts. For thienodiazepines like Brotizolam, the fused aromatic ring systems are potential chromophores that can absorb ultraviolet radiation, initiating photochemical reactions. While specific studies detailing the photolytic formation of Brotizolam Impurity 1 are not widely available in public literature, the photodegradation of the related benzodiazepine, Alprazolam, has been noted to result in significant degradation, including the formation of triazoaminoquinoleine. umich.eduulisboa.pt This suggests that light exposure could be a contributing factor to the degradation of Brotizolam.

The mechanism for such a reaction would likely involve the absorption of photons, leading to an excited electronic state. This excited state can then undergo various reactions, such as bond cleavage or rearrangement. In the case of Brotizolam, photolytic energy could potentially facilitate the cleavage of the bromine-carbon bond on the thieno-group, which, followed by hydrogen abstraction from the surrounding environment, would yield Desbromobrotizolam (this compound).

Table 1: Potential Factors in Photolytic Degradation

FactorPotential Impact on Impurity 1 Formation
Light Intensity Higher intensity may accelerate the rate of degradation.
Wavelength UV-A and UV-B are likely to be more detrimental than visible light.
Exposure Duration Longer exposure times can lead to a higher concentration of the impurity.
Formulation The presence of photostabilizers or colored excipients may offer protection.

Thermal Degradation Processes

Elevated temperatures during manufacturing, transport, or storage can provide the necessary activation energy for the degradation of active pharmaceutical ingredients. For many benzodiazepines, thermal degradation can be a significant pathway for impurity formation. google.com Although specific data on the thermal degradation of Brotizolam to Impurity 1 is limited, general principles suggest that thermolability can be a concern. Some benzodiazepines are known to undergo thermal degradation and rearrangements during analytical procedures such as gas chromatography.

The formation of this compound through thermal degradation would likely involve the homolytic or heterolytic cleavage of the C-Br bond. The stability of Brotizolam is generally considered to be robust under standard conditions, but processing at elevated temperatures could contribute to the formation of this and other degradation products. edqm.eu

Table 2: Influence of Temperature on Degradation

Temperature RangeExpected Rate of Impurity 1 Formation
Ambient Storage (<25°C) Likely to be very slow or negligible. pharmaline.co.il
Accelerated Stability (e.g., 40°C) A measurable increase in the impurity may be observed over time.
Manufacturing Processes (e.g., >60°C) Higher temperatures, even for short durations, could significantly increase the potential for formation. google.com

Impurities Arising from Excipient Interactions within Formulated Products

The inert ingredients, or excipients, in a pharmaceutical formulation can sometimes interact with the active substance, leading to the formation of impurities. ulisboa.pt For Brotizolam, which is formulated with excipients such as lactose (B1674315) monohydrate, corn starch, microcrystalline cellulose, and sodium starch glycolate, there are several potential interaction pathways. pharmaline.co.il

For instance, studies on the related compound Alprazolam have shown that its degradation is significantly influenced by the presence of excipients. umich.edu The Maillard reaction, a chemical reaction between amino acids and reducing sugars, has been implicated in the degradation of some drugs when formulated with lactose. While Brotizolam does not have a primary amine group that would readily participate in a Maillard reaction, reactive impurities within the excipients themselves could play a role in its degradation.

Impurities Originating from Container-Closure System Interactions

The packaging materials that come into direct contact with a drug product can be a source of impurities through leaching processes. susupport.comthermofisher.com Leachables are chemical compounds that migrate from the container-closure system into the formulation under normal storage conditions. susupport.com These can include monomers, oligomers, antioxidants, plasticizers, and other additives from plastic containers, or metal ions from glass.

While there is no specific evidence in the reviewed literature linking the formation of this compound to container-closure interactions, it remains a theoretical possibility. For example, if the packaging material contains trace amounts of a reactive species that can promote the debromination of Brotizolam, this could be a pathway for the formation of the impurity over the shelf-life of the product.

Influence of Manufacturing Process Parameters on Impurity Generation

Temperature and pH Effects

The conditions of the manufacturing process, particularly temperature and pH, can have a profound impact on the impurity profile of a drug substance. As discussed in the thermal degradation section, higher temperatures can accelerate degradation reactions.

The pH of the environment can also be critical. Benzodiazepines are known to be susceptible to hydrolysis under acidic or basic conditions. While this compound is not a direct hydrolytic product, pH can influence the rate of other degradation reactions by altering the ionization state of the molecule or by catalyzing reactions. For instance, the stability of related benzodiazepines can be pH-dependent, and extreme pH values often lead to increased degradation.

Impact of Solvent Systems and Catalyst Residues

The solvents used during the synthesis and purification of Brotizolam can be a source of impurities. numberanalytics.comwhiterose.ac.uk Residual solvents themselves are considered impurities, but they can also react with the drug substance to form new degradation products. The choice of solvent can also influence the stability of the catalyst used in the synthesis, potentially leading to side reactions. numberanalytics.comrsc.org

Catalyst residues, particularly heavy metals from cross-coupling reactions that are common in the synthesis of complex molecules, can also promote degradation. While the specific synthesis of Brotizolam may vary, if a palladium catalyst, for example, is used and not completely removed, it could potentially catalyze dehalogenation reactions, leading to the formation of Desbromobrotizolam (this compound).

Table 3: Summary of Potential Influences on this compound Formation

SectionInfluencing FactorPotential Mechanism
2.2.3. Photolytic Degradation UV Light ExposurePhotochemical cleavage of the C-Br bond.
2.2.4. Thermal Degradation High TemperatureThermally induced cleavage of the C-Br bond.
2.3. Excipient Interactions Reactive Excipients/ImpuritiesCatalysis of degradation by reactive species in excipients.
2.4. Container-Closure Interactions LeachablesReaction with chemical species migrating from packaging.
2.5.1. Temperature and pH Process ConditionsAcceleration of degradation at non-optimal pH and high temperatures.
2.5.2. Solvents and Catalysts Manufacturing ResiduesReaction with residual solvents or catalysis by residual metals.

Advanced Analytical Methodologies for Characterization and Identification of Brotizolam Impurity 1

Chromatographic Separation Techniques for Impurity Profiling

The identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. Impurity profiling utilizes a range of advanced analytical techniques to separate, detect, and characterize impurities, which may originate from the manufacturing process, degradation of the drug substance, or storage. Chromatographic methods are central to this process, offering high-resolution separation of the API from structurally similar impurities. The choice of technique depends on the physicochemical properties of the API and its potential impurities, such as polarity, volatility, and molecular weight. For Brotizolam, a thienotriazolodiazepine, and its related substances like Brotizolam Impurity 1, a suite of chromatographic methodologies is employed to ensure product quality.

High-Performance Liquid Chromatography (HPLC) Applications for Separation

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of pharmaceutical impurities due to its versatility, precision, and robustness. For non-volatile and thermally labile compounds like Brotizolam and its impurities, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates compounds based on their differential partitioning between a nonpolar stationary phase (commonly octadecylsilane, C18) and a polar mobile phase.

In the context of this compound, HPLC methods are developed to achieve sufficient resolution between the main drug peak and any impurity peaks. Method development involves optimizing parameters such as the stationary phase chemistry, mobile phase composition (including organic modifiers like acetonitrile (B52724) or methanol and pH-adjusting buffers), column temperature, and flow rate. Detection is typically performed using a UV detector, as benzodiazepine-related structures contain chromophores that absorb light in the UV spectrum. A photodiode array (PDA) detector can provide additional spectral information, aiding in peak identification and purity assessment.

A stability-indicating HPLC method can separate Brotizolam from its potential degradation products and process-related impurities, ensuring that the analytical procedure is specific for the intended analysis nih.gov. An established method, such as one described in the Japanese Pharmacopoeia for Brotizolam tablets, provides a reliable foundation for impurity profiling glsciences.comglsciencesinc.comgls.co.jp.

Table 1: Example HPLC Parameters for Brotizolam Analysis
ParameterCondition
HPLC System GL-7400 HPLC system
Column Inertsil WP300 C18 (5 µm, 150 x 4.6 mm I.D.)
Mobile Phase Acetonitrile / 1.1 g/L Ammonium Carbonate (aq.) (50/60, v/v)
Flow Rate 1.25 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 40 µL

This table is based on a method for the analysis of Brotizolam and is representative of conditions suitable for separating it from its impurities glsciences.com.

Ultra-High Performance Liquid Chromatography (UPLC) Advancements for Rapid Analysis

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This technology operates at higher pressures than conventional HPLC, resulting in substantially faster analysis times, improved resolution, and enhanced sensitivity lcms.cz. For impurity profiling, the speed of UPLC allows for higher throughput in quality control laboratories without compromising the quality of the separation.

The increased peak capacity of UPLC is particularly advantageous for resolving complex impurity profiles where structurally similar compounds, such as Brotizolam and this compound, may co-elute in standard HPLC methods. The reduced particle size leads to narrower peaks, making it easier to detect and quantify low-level impurities. When coupled with mass spectrometry (UPLC-MS/MS), this technique becomes a powerful tool for the rapid identification of unknown impurities based on their mass-to-charge ratio and fragmentation patterns nih.gov. The method's high sensitivity is crucial for meeting regulatory requirements for the control of trace-level impurities nih.gov.

Table 2: Representative UPLC Parameters for Benzodiazepine (B76468) Analysis
ParameterCondition
UPLC System Acquity UPLC System
Column BEH C18 (1.7 µm, 50 x 2.1 mm I.D.)
Mobile Phase Gradient of 0.2% Formic Acid in Water and 0.2% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Detection Tandem Mass Spectrometry (MS/MS)
Run Time < 5 minutes

This table is based on a general method for the rapid analysis of benzodiazepines and demonstrates the typical conditions used in UPLC nih.gov.

Gas Chromatography (GC) for Volatile Impurity Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. In pharmaceutical analysis, GC is primarily used to identify and quantify residual solvents, which are volatile organic impurities left over from the synthesis and purification processes. However, it can also be applied to the analysis of other volatile process-related impurities or thermally stable, non-polar drug substances.

For thienodiazepines like Brotizolam, which have relatively low volatility, GC analysis often requires derivatization to increase their volatility and thermal stability nih.gov. This process converts polar functional groups into less polar, more volatile derivatives. When coupled with a highly sensitive and specific detector like a mass spectrometer (GC-MS), the method can provide structural information for the definitive identification of volatile impurities nih.govgcms.cz. The high resolving power of capillary GC columns ensures the effective separation of impurities from the main component and each other.

Table 3: Typical GC-MS Conditions for Benzodiazepine Analysis
ParameterCondition
GC-MS System GCMS-QP2010 Ultra
Column Rxi®-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm)
Carrier Gas Helium
Injection Mode Splitless
Oven Temperature 60°C (2 min) -> ramp at 10°C/min -> 320°C (10 min)
Ion Source Temp. 200 °C
Detection Mass Spectrometer (Scan mode, m/z 35-600)

This table outlines general GC-MS parameters suitable for the analysis of various benzodiazepines gcms.cz.

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC)

Thin Layer Chromatography (TLC) is a planar chromatographic technique used for the separation of non-volatile mixtures. It serves as a simple, rapid, and cost-effective method for preliminary screening and identification of impurities in pharmaceutical substances unibuc.ro. The separation is achieved on a plate coated with a thin layer of adsorbent material (stationary phase), such as silica gel, through which a solvent mixture (mobile phase) moves by capillary action ijpsr.com.

High-Performance Thin Layer Chromatography (HPTLC) is an enhanced version of TLC that uses plates with smaller particle sizes and thinner layers, leading to better resolution, higher sensitivity, and improved quantification capabilities researchgate.net. For the analysis of this compound, HPTLC can be used as a limit test to ensure that the impurity level is below a specified threshold. The method's ability to run multiple samples simultaneously makes it efficient for routine quality control. Detection is typically performed by observing the spots under UV light (e.g., at 254 nm) researchgate.net. The method's capability to detect impurities at levels as low as 0.05% has been demonstrated for related compounds asianpubs.org.

Table 4: Example HPTLC Mobile Phases for Benzodiazepine Separation
Mobile Phase SystemComposition (v/v/v/v)
System 1 Chloroform : Acetone : Ethyl Acetate : Methanol (50:50:50:5)
System 2 Acetone : Toluene : Ethanol : Ammonia (45:45:7:3)
System 3 Ethyl Acetate : Methanol : Conc. Ammonia (17:2:1)

This table presents various mobile phase systems used for the TLC/HPTLC separation of benzodiazepines on silica gel plates ijpsr.comresearchgate.netasianpubs.org.

Supercritical Fluid Chromatography (SFC) in Impurity Separation

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. SFC combines some of the best features of both gas and liquid chromatography. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency compared to HPLC nih.gov.

SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents. The technique is particularly well-suited for the analysis and purification of chiral compounds and can also be applied to the separation of structurally similar impurities. By adding a small amount of an organic modifier (e.g., methanol) to the carbon dioxide mobile phase, the polarity can be adjusted to elute a wide range of compounds, from non-polar to moderately polar. Its unique selectivity, which is often orthogonal to that of RP-HPLC, makes SFC a valuable tool for comprehensive impurity profiling of drugs like Brotizolam nih.gov.

Table 5: General SFC Parameters for Pharmaceutical Analysis
ParameterCondition
Stationary Phase Chiral or Achiral (e.g., Diethylamine modified)
Mobile Phase Supercritical CO₂ with an alcohol modifier (e.g., Methanol)
Additive Basic or acidic additive (e.g., 20 mM)
Flow Rate 1-4 mL/min
Back Pressure 100-200 bar
Column Temperature 30-50 °C
Detection UV, PDA, or Mass Spectrometry (MS)

This table provides a summary of typical parameters used in SFC for the analysis of pharmaceutical compounds researchgate.net.

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes based on their size, charge, and electrophoretic mobility nih.gov. The separation occurs in a narrow fused-silica capillary filled with a background electrolyte (BGE). CE offers extremely high separation efficiencies, short analysis times, and requires minimal sample and reagent volumes.

Because its separation mechanism is fundamentally different from that of liquid chromatography, CE is considered an excellent orthogonal technique for impurity profiling nih.gov. It is particularly useful for separating charged species, including acidic and basic impurities. Capillary Zone Electrophoresis (CZE), the simplest form of CE, separates ions based on their charge-to-mass ratio researchgate.net. By optimizing parameters such as the BGE composition, pH, applied voltage, and capillary temperature, a high degree of resolution can be achieved between a drug substance and its impurities, even for those that are difficult to separate by HPLC mdpi.com.

Table 6: Representative CZE Method Parameters for Impurity Profiling
ParameterCondition
CE System Capillary Electrophoresis System with DAD
Capillary Fused Silica (e.g., 56 cm x 100 µm)
Background Electrolyte 50 mM Borate buffer with 50% Acetonitrile
pH 9.3
Separation Voltage 30 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 8 s)
Detection Diode Array Detector (DAD) at 250 nm

This table illustrates typical CZE conditions that can be applied for the determination and impurity profiling of pharmaceutical compounds mdpi.com.

Spectroscopic and Spectrometric Elucidation Techniques for Structural Information

Spectroscopic and spectrometric methods are indispensable for obtaining unambiguous structural information about pharmaceutical impurities. These techniques provide detailed insights into molecular weight, elemental composition, fragmentation behavior, and the precise arrangement of atoms within a molecule.

Mass spectrometry is a cornerstone technique in impurity profiling due to its high sensitivity and ability to provide molecular weight and structural data from minute quantities of material.

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are standard in pharmaceutical analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most prevalent technique for analyzing Brotizolam and its related substances. LC-MS allows for the separation of the impurity from the parent drug and other related compounds, followed by immediate ionization and mass analysis. A typical LC-MS method would utilize a reverse-phase C18 column with a gradient elution of acetonitrile and water (often with additives like formic acid to improve ionization). mhlw.go.jp Electrospray ionization (ESI) in positive mode is highly effective for thienodiazepines, as the basic nitrogen atoms are readily protonated. In an LC-MS analysis, this compound would be separated from Brotizolam, typically eluting at a slightly different retention time due to the difference in polarity (the impurity lacks a methyl group), before entering the mass spectrometer for detection.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for benzodiazepine analysis due to their thermal lability and lower volatility, GC-MS can be employed, often requiring derivatization. nih.govnih.gov For compounds like this compound, which possesses a secondary amine, derivatization (e.g., silylation) would be necessary to improve thermal stability and chromatographic behavior. nih.gov The electron ionization (EI) source in GC-MS provides reproducible fragmentation patterns that are valuable for structural confirmation and library matching. nist.gov

High-resolution mass spectrometry, using instruments like Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, which are crucial for determining the elemental composition of an unknown impurity. nih.gov This technique can differentiate between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS is used to confirm its elemental composition, C₁₄H₈BrClN₄S. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared against the experimentally measured value, with deviations typically in the low parts-per-million (ppm) range, providing strong evidence for the proposed formula.

Table 1: HRMS Data for this compound

Parameter Value
Chemical Formula C₁₄H₈BrClN₄S
Nominal Mass 378 g/mol
Monoisotopic Mass 377.9345 Da
Ion Form [M+H]⁺
Theoretical Exact Mass 378.9423 Da

| Typical Mass Accuracy | < 5 ppm |

This interactive table is based on theoretical calculations for the specified compound.

Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov The precursor ion (e.g., the protonated molecular ion of this compound, m/z 379) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern serves as a structural fingerprint.

The fragmentation of Desmethylbrotizolam is expected to be similar to that of Brotizolam, involving cleavages of the diazepine (B8756704) and triazole rings. Key fragmentation pathways can be predicted based on the structure, and these predicted fragments can be matched with the experimental MS/MS spectrum to confirm the identity of the impurity.

Table 2: Predicted MS/MS Fragmentation for Protonated this compound ([M+H]⁺)

Precursor Ion (m/z) Key Fragment Ions (m/z) Probable Neutral Loss / Structural Origin
379 ~351 Loss of CO or N₂
379 ~314 Cleavage of the triazole ring

This interactive table presents plausible fragmentation patterns based on the chemical structure and general fragmentation rules for related compounds.

While mass spectrometry provides information on mass and connectivity through fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a complete and definitive picture of the molecular structure by probing the chemical environment of specific nuclei, primarily ¹H (proton) and ¹³C (carbon-13). nih.gov

One-dimensional NMR experiments are fundamental for structural elucidation.

Proton (¹H) NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the chlorophenyl ring and the thieno ring, as well as signals for the CH₂ group in the diazepine ring. A key feature distinguishing it from Brotizolam would be the absence of a singlet around 2.4-2.6 ppm (corresponding to the N-CH₃ group) and the likely appearance of a broader signal for the N-H proton. The chemical shifts (δ) are measured in parts per million (ppm).

Carbon-13 (¹³C) NMR: This method provides information on the different types of carbon atoms in the molecule. The spectrum for this compound would show a series of signals corresponding to the 14 carbon atoms in its structure. Aromatic carbons typically resonate in the 110-150 ppm range, while the aliphatic CH₂ carbon would appear further upfield. The most notable difference compared to the spectrum of Brotizolam would be the absence of the N-methyl carbon signal, which typically appears in the 30-40 ppm region.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
Aromatic Protons 7.0 - 8.0 120 - 150 Complex multiplet patterns from chlorophenyl and thieno rings.
-CH₂- Protons 3.5 - 4.5 ~45 - 55 Protons in the diazepine ring.
-NH- Proton 5.0 - 7.0 (broad) N/A Broad signal, position can vary; absent in Brotizolam.
Aromatic/Heterocyclic Carbons N/A 120 - 160 Signals for carbons in the fused ring system.

| -CH₂- Carbon | N/A | ~45 - 55 | Aliphatic carbon in the diazepine ring. |

This interactive table provides estimated chemical shift ranges based on general principles and data for structurally similar compounds.

Strategies for Characterizing Unstable and Low-Level this compound

Quantification Methodologies Without Impurity Isolation

The quantification of this compound in bulk drug substances or pharmaceutical formulations without the need for its physical isolation and purification presents a significant analytical challenge. This approach is highly desirable in routine quality control settings as it circumvents the time-consuming and often complex process of impurity synthesis and isolation. Methodologies for direct quantification rely on advanced analytical techniques, primarily chromatography, that can separate the impurity from the active pharmaceutical ingredient (API) and other related substances, allowing for its accurate measurement in situ.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for this purpose. These methods offer high resolution and sensitivity, which are critical for detecting and quantifying impurities that are typically present at very low levels. The fundamental principle involves the development of a stability-indicating assay method that can resolve Brotizolam from its potential impurities and degradation products.

A typical approach involves using a reversed-phase HPLC method coupled with a photodiode array (PDA) or a UV detector. The method is validated to ensure its specificity, linearity, accuracy, precision, and robustness, in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).

The quantification of an impurity without its own reference standard is often achieved by using the concept of relative response factor (RRF). The RRF is a measure of the detector response of the impurity relative to the API. To determine the RRF, a known amount of the impurity and the API are analyzed, and their peak areas are compared. However, when a reference standard for the impurity is not available, an RRF of 1.0 is often assumed, or it can be estimated based on the structural similarities between the impurity and the API.

For this compound, a scientifically sound approach would be to develop a gradient UPLC method coupled with a mass spectrometry (MS) detector, which can provide both quantification and structural confirmation.

Hypothetical UPLC-MS/MS Method for Quantification of this compound:

A UPLC-MS/MS method can be developed for the simultaneous determination of Brotizolam and this compound. The method would utilize a C18 reversed-phase column and a mobile phase gradient consisting of an aqueous buffer and an organic solvent to achieve the necessary separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for both the API and the impurity.

Table 1: Hypothetical Chromatographic Conditions

ParameterCondition
ColumnAcquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientTime (min) %B
0.0 10
1.0 40
2.0 80
2.5 80
2.6 10
3.0 10
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume2 µL

Table 2: Hypothetical Mass Spectrometry Conditions

ParameterCondition
Ionization ModeElectrospray Ionization (ESI) Positive
Capillary Voltage3.0 kV
Source Temperature150 °C
Desolvation Temperature400 °C
MRM TransitionsBrotizolam: [Precursor Ion] -> [Product Ion] this compound: [Precursor Ion] -> [Product Ion]

Table 3: Hypothetical Method Validation Parameters

ParameterResult
Linearity (r²)> 0.999
Limit of Detection (LOD)0.005%
Limit of Quantification (LOQ)0.015%
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%

In this hypothetical method, the quantification of this compound would be performed against a calibration curve of Brotizolam, assuming an RRF of 1.0 due to the absence of an isolated standard for the impurity. The concentration of the impurity would then be calculated as a percentage of the Brotizolam concentration in the sample. This approach provides a robust and reliable means for the routine quality control of Brotizolam, ensuring that the levels of Impurity 1 are maintained within acceptable limits.

Development and Validation of Analytical Methods for Brotizolam Impurity 1 Quantification

Principles of Analytical Method Development and Optimization Strategies

The primary objective of developing an analytical method for Brotizolam Impurity 1 is to create a reliable and robust procedure for its accurate quantification in the presence of the brotizolam API and other potential impurities. The development process involves a systematic approach to optimizing various parameters to achieve the desired performance characteristics.

High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the analysis of pharmaceutical impurities due to its high resolution and sensitivity. nih.gov The optimization of chromatographic conditions is paramount to ensure the separation of this compound from brotizolam and other related substances.

Key parameters that require optimization include:

Column Chemistry and Dimensions: A reversed-phase column, such as a C18 or C8, is typically the first choice for separating moderately polar compounds like brotizolam and its impurities. Column dimensions (length, internal diameter) and particle size are selected to balance resolution, analysis time, and solvent consumption.

Mobile Phase Composition: The mobile phase, often a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol), is a critical factor. The pH of the aqueous phase is adjusted to control the ionization state of the analytes, which significantly impacts their retention and peak shape. Gradient elution, where the proportion of the organic solvent is varied during the run, is frequently necessary to resolve closely eluting peaks and to elute all compounds of interest within a reasonable timeframe. synzeal.com

Flow Rate and Temperature: The flow rate of the mobile phase affects analysis time and resolution. Column temperature is another important parameter that can influence selectivity and viscosity of the mobile phase.

A systematic approach, such as evaluating one factor at a time or using a Design of Experiments (DoE) approach, is employed to identify the optimal chromatographic conditions that provide a clean separation between this compound and the main brotizolam peak.

A hypothetical set of optimized chromatographic conditions is presented in Table 1.

Table 1: Illustrative Chromatographic Conditions for the Analysis of this compound

ParameterCondition
Chromatographic System High-Performance Liquid Chromatography (HPLC)
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.05 M Phosphate Buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV Spectrophotometer
Detection Wavelength 245 nm

This table represents a hypothetical set of conditions and would require experimental verification.

The choice of detector and its settings are crucial for achieving the required sensitivity and selectivity for quantifying low levels of this compound.

UV-Visible Spectrophotometry: This is a common detector for HPLC systems. The detection wavelength is selected to maximize the response for this compound. If the impurity lacks a strong chromophore, derivatization might be considered, though this adds complexity to the method. The selection is typically based on the UV spectra of both the impurity and the API to find a wavelength that offers good sensitivity for the impurity, potentially where the API has lower absorbance to avoid detector saturation.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher selectivity and sensitivity. nih.gov It allows for the identification and quantification of the impurity based on its specific mass-to-charge ratio (m/z), providing a high degree of confidence in the results. researchgate.net For quantitative purposes, the instrument would be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity.

Tuning of MS parameters such as ionization source settings (e.g., capillary voltage, gas flow rates) and collision energies (for MS/MS) is performed to maximize the signal for this compound.

Analytical Method Validation Parameters and Acceptance Criteria (ICH Q2(R1) Alignment)

Once the analytical method is developed and optimized, it must be validated to demonstrate its suitability for its intended purpose, which in this case is the quantification of this compound. nih.govumich.edu The validation is performed in accordance with ICH Q2(R1) guidelines. nih.govumich.edu

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or excipients. umich.edu

To demonstrate specificity, a solution containing brotizolam and a spiked amount of this compound is analyzed. The method is considered specific if the peak corresponding to this compound is well-resolved from the brotizolam peak and any other potential impurities. Peak purity analysis using a photodiode array (PDA) detector can further support specificity by showing that the peak is spectrally homogeneous. In cases where an impurity standard is not available, specificity can be demonstrated by comparing the test results of samples containing the impurity to those from a second, well-characterized procedure. nih.gov

Forced degradation studies are also a key part of assessing specificity. Brotizolam drug substance would be subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. nih.gov The analytical method must be able to separate this compound from any degradation products formed, thus demonstrating its stability-indicating nature.

Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample within a given range. nih.gov The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

For an impurity, the range should typically cover from the reporting threshold to 120% of the specification limit. To determine linearity, a series of solutions of this compound at different concentrations are prepared and analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed.

Table 2: Illustrative Linearity Data for this compound

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.115,230
0.2537,980
0.575,500
1.0151,200
1.5226,500
Regression Output
Correlation Coefficient (r²) > 0.998
Y-intercept Close to zero

This table presents hypothetical data to illustrate a typical linearity study outcome.

Accuracy refers to the closeness of the test results obtained by the method to the true value. umich.edu It is typically assessed by analyzing a sample (e.g., brotizolam API) spiked with a known amount of this compound at different concentration levels (e.g., 80%, 100%, and 120% of the specification limit). The percentage recovery of the impurity is then calculated.

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time. This is assessed by performing multiple determinations (e.g., n=6) at 100% of the test concentration.

Intermediate Precision: Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

Table 3: Illustrative Accuracy and Precision Data for this compound

LevelSpiked Concentration (µg/mL)Mean Recovery (%)Repeatability (%RSD, n=6)Intermediate Precision (%RSD, n=12)
Low0.899.5< 2.0%< 3.0%
Mid1.0101.2< 2.0%< 3.0%
High1.299.8< 2.0%< 3.0%

This table presents hypothetical data illustrating typical acceptance criteria for accuracy and precision studies.

The successful completion of these validation studies, with all results meeting the pre-defined acceptance criteria, would confirm that the analytical method is suitable for the reliable quantification of this compound in the context of pharmaceutical quality control.

Impurity Profiling and Control Strategies for Brotizolam Impurity 1 in Pharmaceutical Manufacturing

Comprehensive Impurity Profiling Approaches for Brotizolam Drug Substance and Product

Impurity profiling is the systematic process of identifying and quantifying impurities in pharmaceutical substances. ijrti.org For Brotizolam, this involves a multi-faceted approach to ensure that both the API and the finished product meet stringent purity requirements set by regulatory bodies. The European Pharmacopoeia (EP) lists known impurities such as Brotizolam Impurity A and Brotizolam Impurity B, which serve as benchmarks in the development of a comprehensive profiling strategy. lgcstandards.comsigmaaldrich.com

The foundation of impurity control lies in the ability to accurately detect, identify (qualitate), and measure (quantitate) impurities like Brotizolam Impurity 1. nih.gov A suite of advanced analytical techniques is employed for this purpose, each offering unique advantages in sensitivity and specificity.

Qualitative Analysis: The initial goal is to determine the chemical structure of an unknown impurity. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC-MS) is a cornerstone technique, providing precise mass measurements that help in elucidating the elemental composition of this compound. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is then often used for the definitive structural characterization of the isolated impurity. nih.gov

Quantitative Analysis: Once identified, routine quantification of this compound is typically performed using stability-indicating High-Performance Liquid Chromatography (HPLC) with UV detection. lsmuni.lt This method is validated for its specificity, linearity, accuracy, and precision. The development of such methods ensures they can separate this compound from the parent API and other known and unknown impurities. researchgate.net For impurities present at very low levels, more sensitive techniques like LC-tandem mass spectrometry (LC-MS/MS) may be required. caa.go.jp

The following table summarizes the primary analytical methodologies used for the profiling of this compound.

Technique Principle Application for this compound
HPLC-UV Differential partitioning of analytes between a mobile and stationary phase, with detection by UV absorbance.Routine quantitative analysis and purity testing of Brotizolam batches. lsmuni.lt
LC-MS/MS Combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.Trace-level quantification and confirmation of identity. caa.go.jpbiomedres.us
HRMS Provides highly accurate mass measurements, enabling the determination of elemental composition.Structural elucidation and identification of unknown impurities. nih.gov
NMR Spectroscopy Measures the magnetic properties of atomic nuclei to determine the detailed molecular structure.Definitive structural confirmation of isolated impurities. nih.gov

A robust impurity control strategy must account for both specified (known) and unspecified (unknown) impurities. uspnf.com Known impurities, such as those listed in pharmacopoeias, are monitored in every batch. lgcstandards.comsigmaaldrich.com The challenge lies in detecting and identifying new, unknown impurities that may arise from changes in the manufacturing process or raw materials.

The process involves:

Detection: Chromatographic methods like HPLC are designed to be "stability-indicating," meaning they can resolve new peaks from the main API peak.

Isolation: If an unknown impurity appears above a certain threshold (e.g., 0.1%), efforts are made to isolate it using techniques like preparative HPLC.

Characterization: The isolated impurity is then subjected to structural elucidation using HRMS and NMR. nih.gov

Tracking: Once identified, the new impurity is tracked across subsequent batches to understand its origin and formation, which is crucial for implementing effective control measures. pharmaknowledgeforum.com

Process Control and Mitigation Strategies for Impurity Reduction

Controlling impurities is most effective when integrated directly into the manufacturing process. pharmaguru.co A proactive approach focusing on understanding and controlling the formation of this compound is superior to relying solely on downstream removal.

The quality of the final API is directly influenced by the quality of its starting materials and reagents. eubioco.eu A comprehensive quality control system for incoming materials is the first line of defense against the introduction of impurities.

Supplier Qualification: Manufacturers conduct rigorous audits of their suppliers to ensure they adhere to Good Manufacturing Practices (GMP). thepharmamaster.com

Material Specification: Strict specifications are set for all raw materials, including identity, purity, and limits on known impurities that could potentially be precursors to this compound. ufag-laboratorien.ch

Incoming Material Testing: Each batch of raw material undergoes testing to verify its Certificate of Analysis (CoA) and confirm it meets the established quality criteria before being released for use in production. thepharmamaster.comgmp-compliance.org

The table below provides an example of specifications for a critical starting material.

Parameter Specification Limit Test Method
Identity Conforms to reference standardIR Spectroscopy
Assay 99.0% - 101.0%HPLC
Key Precursor Impurity Not More Than 0.05%GC or HPLC
Water Content Not More Than 0.2%Karl Fischer Titration
Residual Solvents Meets ICH Q3C limitsGC-HS

In-Process Controls (IPCs) are analytical checks performed at critical stages of the manufacturing process to monitor the progress of reactions and control the formation of impurities. thepharmamaster.com By monitoring the levels of this compound at key synthetic steps, process parameters can be adjusted in real-time to minimize its formation. pharmaknowledgeforum.com For example, an HPLC check after a critical reaction can confirm the consumption of a starting material and ensure the level of a specific intermediate or impurity is below a pre-defined threshold before proceeding to the next step.

The synthesis and purification steps are the primary focus for controlling the level of this compound in the final drug substance. pharmacompass.com

Synthesis Optimization: The chemical synthesis of Brotizolam is a multi-step process. mdpi.com Each step offers an opportunity for impurity formation. By applying principles of Quality by Design (QbD), critical process parameters (CPPs) such as temperature, pressure, reaction time, and stoichiometry are studied to understand their impact on the impurity profile. The process is then optimized to favor the formation of Brotizolam while minimizing the generation of this compound. zamann-pharma.com

Purification Optimization: Crystallization is a powerful technique for purifying the final API and removing impurities. pharmaknowledgeforum.com The choice of solvent, cooling rate, and agitation are critical parameters that must be optimized to ensure the efficient rejection of this compound into the mother liquor, leaving a highly pure crystalline API. The effectiveness of this "purge" is carefully studied and validated. In some cases, chromatographic purification techniques may also be employed. pharmaknowledgeforum.com

The impact of optimizing a process parameter is illustrated below.

Process Parameter Unoptimized Condition Optimized Condition Resulting Level of this compound
Crystallization Solvent MethanolEthyl Acetate/HeptaneReduced from 0.15% to <0.05%
Reaction Temperature 80°C65°CReduced from 0.20% to 0.08%

By combining comprehensive analytical profiling with robust process controls and optimization, manufacturers can effectively manage and mitigate the presence of this compound, ensuring the consistent production of high-quality, safe, and effective Brotizolam.

Influence of Excipient Selection on Impurity Control in Formulations

The selection of excipients in a drug formulation is a critical determinant of the final product's impurity profile. Excipients, while often considered inert, can initiate or participate in chemical reactions, or introduce trace reactive species that lead to the formation of degradation products. researchgate.netbjbms.org In the context of Brotizolam, the formation of this compound can be influenced by direct interaction with functional groups on the excipient, or indirectly through excipient-borne moisture or reactive impurities like peroxides or aldehydes. researchgate.netnih.gov

For instance, reducing sugars like lactose (B1674315) can contain reactive aldehyde groups that may interact with the active pharmaceutical ingredient (API). researchgate.net Similarly, excipients with high moisture content can facilitate hydrolytic degradation pathways. The presence of trace-level impurities within excipients, such as nitrites, has been a significant area of investigation for their role in forming nitrosamine (B1359907) impurities, and similar principles of risk apply to other reactive impurities. nih.govipec-europe.org Therefore, a thorough compatibility study between Brotizolam and selected excipients is essential during formulation development. These studies typically involve storing binary mixtures of the API and each excipient under accelerated stability conditions to identify any potential for impurity formation.

The choice of excipient can also impact impurity control by affecting the physical properties of the formulation. For example, certain binders or fillers might encapsulate the API, potentially protecting it from environmental factors but also possibly trapping impurities if not managed correctly.

Table 1: Illustrative Impact of Excipient Selection on the Formation of this compound

Excipient Category Excipient Example Potential Risk Factor for Impurity Formation Mitigation Strategy
Filler / Diluent Lactose MonohydratePotential for Maillard reaction with amine functionalities; presence of moisture. researchgate.netUse anhydrous lactose; screen for low moisture content; consider alternative fillers like Microcrystalline Cellulose (MCC).
Filler / Diluent Microcrystalline Cellulose (MCC)Generally inert, but different grades and suppliers may have varying levels of nitrite (B80452) or other reactive trace impurities. researchgate.netSource high-purity grades; qualify multiple suppliers; conduct compatibility studies.
Disintegrant CrospovidoneCan contain residual peroxides from its manufacturing process, which are oxidative.Select grades with low peroxide value; use antioxidants in the formulation if necessary.
Binder Povidone (PVP)Can interact with hydrogen-donating functional groups; potential for peroxide impurities. bjbms.orgScreen for low peroxide levels; assess compatibility under stressed conditions.
Lubricant Magnesium StearateCan be alkaline, potentially catalyzing pH-dependent degradation.Use at the lowest effective concentration; evaluate potential for interaction.

Demonstrating Impurity Purge and Fate in Manufacturing Processes

To establish a robust control strategy, it is crucial to understand the "fate and purge" of impurities throughout the manufacturing process. registech.combaertschiconsulting.comcambrex.com This involves demonstrating the capacity of the process to remove or "purge" impurities that may be present in starting materials or formed as by-products in intermediate steps. cambrex.com Such studies are a key component of Quality by Design (QbD) and provide the scientific evidence needed to justify specifications for starting materials and intermediates. cambrex.comgrace.com

A fate and purge study for this compound would typically involve deliberately introducing a known quantity of the impurity into a specific process step (spiking). grace.com Subsequent steps, such as crystallization, extraction, washing, or chromatography, are then executed, and the amount of the impurity is measured at each stage. acdlabs.com The effectiveness of each step in removing the impurity is quantified as a purge factor or rejection coefficient. This data demonstrates that even if an impurity is introduced or formed early in the process, the downstream steps are capable of reducing it to an acceptable level in the final drug substance. cambrex.com

Table 2: Example Fate and Purge Study Data for this compound

Manufacturing Stage Description Impurity 1 Level (Input) Impurity 1 Level (Output) Calculated Purge Factor Cumulative Purge Factor
Step 1: Synthesis Final cyclization reaction where Impurity 1 is a potential by-product.1.0% (Spiked)1.0%1.01.0
Step 2: Quench/Extraction Reaction mixture is quenched and extracted into an organic solvent.1.0%0.5%2.02.0
Step 3: Crystallization Crude product is crystallized from a suitable solvent system.0.5%0.04%12.525.0
Step 4: Re-crystallization The crystallized solid is purified further by a second crystallization.0.04%< 0.005%> 8.0> 200.0

Management and Use of Reference Standards for this compound Analysis

Accurate and reliable analysis of this compound is contingent upon the availability and proper management of a high-quality reference standard. mriglobal.orgknorspharma.com A reference standard is a highly purified and well-characterized compound used as a measurement benchmark for qualitative identification and quantitative assessment. mriglobal.orgpharmaffiliates.com

The management of a reference standard is a lifecycle activity. It begins with sourcing the material, which may involve isolation from the API manufacturing process or custom synthesis. mriglobal.orgenamine.net Once obtained, the material must undergo rigorous characterization to confirm its identity and determine its purity using a range of orthogonal analytical techniques (e.g., NMR, MS, IR, elemental analysis). eurofins.com

This characterization data is documented in a Certificate of Analysis (CoA). eurofins.com A formal program for reference standard management includes controlled storage under specified conditions to ensure stability, as well as a defined re-qualification or re-test schedule to confirm that the standard maintains its integrity and purity over time. mriglobal.org

Table 5: Key Attributes and Management of a this compound Reference Standard

Attribute Description Example
Source How the material was obtained.Custom synthesis by a qualified contract laboratory. enamine.net
Identity Confirmation Structural elucidation using multiple analytical techniques.¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) data consistent with the proposed structure of this compound.
Purity Assessment Quantification of the main peak and any impurities using a high-resolution method.HPLC-UV analysis indicating a purity of 99.7%.
Assigned Purity Value The certified purity value used for quantitative calculations, often corrected for water content, residual solvents, and inorganic impurities.99.5% (as-is basis) after corrections.
Certificate of Analysis (CoA) A formal document summarizing all characterization data, assigned purity, storage conditions, and re-test date.CoA Lot # IMP1-001.
Storage Conditions Specified conditions to prevent degradation of the standard.Store at 2-8°C, protected from light and moisture.
Re-test Period The interval at which the standard must be re-analyzed to confirm its continued fitness for use. mriglobal.org24 months.

Regulatory Framework and Compliance for Brotizolam Impurity 1 Control

International Conference on Harmonisation (ICH) Guidelines Relevance

The ICH guidelines provide a unified standard for the European Union, Japan, and the United States, and their principles are widely adopted by other regulatory authorities globally. The control strategy for "Brotizolam Impurity 1" is therefore developed in alignment with these internationally recognized standards.

The ICH Q3A(R2) guideline provides a framework for the identification, reporting, and qualification of impurities in new drug substances. For "this compound" to be present in the final brotizolam active pharmaceutical ingredient (API), its levels must be controlled according to the thresholds outlined in this guideline. These thresholds are based on the maximum daily dose (MDD) of the drug.

Key Concepts from ICH Q3A(R2) applicable to this compound:

Reporting Threshold: The level at which an impurity must be reported in the drug substance specification.

Identification Threshold: The level at which the structure of an impurity must be identified.

Qualification Threshold: The level at which the impurity must be qualified for its biological safety.

Should the level of "this compound" exceed the qualification threshold, a comprehensive safety assessment is required. This may involve extensive toxicological studies. However, if an impurity with a structural alert for genotoxicity is predicted to be non-genotoxic via Quantitative Structure-Activity Relationship (QSAR) analysis, it can be regulated as a non-genotoxic impurity, provided its levels are below the ICH Q3A(R2) qualification thresholds. fda.gov

Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances

Maximum Daily Dose (MDD) of Drug SubstanceReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table illustrates the general thresholds; specific thresholds for Brotizolam would depend on its maximum daily dose.

Complementing ICH Q3A(R2), the ICH Q3B(R2) guideline focuses on the control of impurities in the finished drug product. This includes degradation products that may form during the manufacturing process or upon storage. Therefore, the presence of "this compound" in the final brotizolam dosage form is also governed by the principles of this guideline. The thresholds for reporting, identification, and qualification of impurities in the drug product are similar to those for the drug substance. fda.goveuropa.eu

Any degradation product in the brotizolam drug product that is also a significant impurity in the drug substance is considered qualified at the same level. However, new degradation products require separate evaluation. The specification for each degradation product should not exceed the qualification threshold. fda.gov

The manufacturing process of brotizolam and, consequently, the formation of "this compound," may involve the use of various organic solvents. The ICH Q3C(R9) guideline provides permissible daily exposure (PDE) limits for residual solvents in pharmaceutical products to ensure patient safety. ich.orgeuropa.eugmp-compliance.orgich.orgpmda.go.jp

Solvents are categorized into three classes based on their toxicity: ich.org

Class 1: Solvents to be avoided due to their unacceptable toxicity or environmental hazard.

Class 2: Solvents to be limited in use due to their inherent toxicity.

Class 3: Solvents with low toxic potential.

The selection of solvents in the synthesis of brotizolam must consider these classifications to minimize potential health risks. ich.orgpmda.go.jp The analytical procedures for detecting and quantifying these solvents should be validated according to ICH Q2 guidelines. gmp-compliance.org

The ICH Q3D(R2) guideline establishes a risk-based approach to control elemental impurities in drug products. ich.orgeuropa.eutga.gov.auich.org These impurities can be introduced from various sources, including raw materials, catalysts, and manufacturing equipment. europa.eu

Elemental impurities are classified based on their toxicity and the likelihood of their presence in the drug product. ich.org

Table 2: Classification of Elemental Impurities according to ICH Q3D(R2)

ClassElementsRationale for Classification
1 As, Cd, Hg, PbHuman toxicants with limited or no use in pharmaceutical manufacturing.
2A Co, Ni, VHigh probability of occurrence in the drug product.
2B Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, TlReduced probability of occurrence in the drug product.
3 Ba, Cr, Cu, Li, Mo, Sb, SnRoute-dependent toxicants.

A risk assessment must be performed to evaluate the potential presence of these elemental impurities in brotizolam and, by extension, in any related impurity like "this compound". ich.org

The ICH M7(R2) guideline is of particular importance for impurities like "this compound" as it addresses the assessment and control of DNA reactive (mutagenic) impurities. Benzodiazepines and their related compounds may contain impurities formed during synthesis that could pose a mutagenic risk. researchgate.netnih.gov

This guideline recommends a tiered approach for the assessment of mutagenic potential: nih.gov

In silico Assessment: The use of (Q)SAR models to predict the mutagenic potential of an impurity based on its chemical structure. Two complementary methodologies, one expert rule-based and one statistical-based, are recommended. nih.gov

In vitro Testing: If a structural alert for mutagenicity is identified, an in vitro bacterial reverse mutation assay (Ames test) is typically conducted to confirm the mutagenic potential. nih.gov

For impurities that are confirmed to be mutagenic, a "Threshold of Toxicological Concern" (TTC) approach may be applied to define an acceptable intake level.

The ICH Q6A guideline provides a framework for setting specifications, which are a set of criteria to which a drug substance or drug product should conform to be considered acceptable for its intended use. europa.eugmp-compliance.orgich.org The specifications for brotizolam will include tests and acceptance criteria for impurities, including "this compound". ich.org

The acceptance criteria for "this compound" will be based on the data from the manufacturing process, stability studies, and the qualification studies conducted in line with ICH Q3A(R2) and Q3B(R2). ich.org For chiral compounds like brotizolam, the control of the opposite enantiomer is also considered in a similar manner to other impurities. europa.eu

ICH Q9: Quality Risk Management Application to Impurities

The ICH Q9 guideline on Quality Risk Management (QRM) provides a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle. europa.euvalicare.com The principles of QRM are integral to managing impurities like this compound.

The application of ICH Q9 to impurity control involves:

Risk Assessment: This includes the identification of potential impurities, their sources (e.g., raw materials, manufacturing process, degradation), and their potential impact on product quality and safety. pharmaknowledgeforum.comfreyrsolutions.com For this compound, this would involve a thorough evaluation of the synthetic route and storage conditions of Brotizolam to identify the potential for its formation.

Risk Analysis: This step involves analyzing the likelihood of an impurity forming and the severity of its potential harm. acs.org This analysis helps in prioritizing which impurities pose the greatest risk.

Risk Evaluation: This involves comparing the identified and analyzed risk against given risk criteria. This helps to determine whether the risk is acceptable or requires mitigation.

Risk Control: This focuses on reducing or eliminating risks. scribd.com For this compound, this could involve optimizing the manufacturing process to minimize its formation, implementing in-process controls, and establishing appropriate specifications for the drug substance and product.

Risk Communication: This involves sharing information about risks and their management between the manufacturer and regulatory authorities.

Risk Review: Risks should be reviewed periodically to ensure that the control measures remain effective. scribd.com

A well-documented QRM approach provides a transparent and scientifically sound basis for the control strategy for this compound.

ICH Q3E: Extractables and Leachables (Emerging Regulatory Considerations)

While this compound is typically a process-related impurity or a degradation product, the principles of ICH Q3E, which focuses on extractables and leachables (E&L), are becoming increasingly relevant in the broader context of impurity control. biotech-spain.comkymos.com E&L substances can migrate from container closure systems, manufacturing components, or drug delivery systems into the drug product. kymos.com

The upcoming ICH Q3E guideline aims to provide a harmonized framework for the assessment and control of E&L. biotech-spain.combiopharmawebinars.comich.org Key aspects of this guideline include:

Harmonized Thresholds: Establishing standardized thresholds for reporting and qualifying E&L, which will help in standardizing data interpretation. biotech-spain.comkymos.com

Risk-Based Approach: Employing a science and risk-based approach to develop control strategies for E&L. kymos.com

Safety Assessment: Defining safety limits based on the route of administration and patient exposure. kymos.com

Pharmacopoeial Requirements and Harmonization for Impurities (e.g., European Pharmacopoeia, United States Pharmacopeia)

Pharmacopoeias like the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) establish legally enforceable standards for medicinal products. edqm.eu These standards include specific tests and limits for impurities in drug substances and products. nih.gov

For benzodiazepines like Brotizolam, pharmacopoeial monographs often include tests for specific identified impurities and may set a general limit for unspecified impurities. nih.govpharmaffiliates.com For instance, the European Pharmacopoeia (EP) lists specific impurities for Brotizolam, such as Brotizolam EP Impurity A and Brotizolam EP Impurity B. vulcanchem.comsynzeal.comkmpharma.in

The Pharmacopoeial Discussion Group (PDG), which includes representatives from the Ph. Eur., JP, and USP, works towards the harmonization of pharmacopoeial standards to reduce the burden on manufacturers who market products in multiple regions. pharmtech.comnsf.org Harmonization efforts focus on areas such as impurity control, with the goal of establishing consistent requirements. edqm.eupharmtech.com For example, the PDG has worked on harmonizing the general chapter on elemental impurities, aligning with the ICH Q3D guideline. nsf.orggmp-compliance.orgusp.org

Table 1: Examples of Brotizolam Impurities in European Pharmacopoeia

Impurity Name CAS Number Chemical Name
Brotizolam EP Impurity A 54123-29-4 4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f] pharmaknowledgeforum.comvulcanchem.comfda.govtriazolo[4,3-a] vulcanchem.comfda.govdiazepine (B8756704) vulcanchem.comkmpharma.in

Regulatory Submissions and Documentation Requirements for Impurity Control Strategies

When submitting a New Drug Application (NDA) or an Abbreviated New Drug Application (ANDA), manufacturers must provide comprehensive data on their impurity control strategies. pharmaknowledgeforum.com This documentation is crucial for demonstrating that the drug product meets regulatory safety and quality standards. pharmaknowledgeforum.comregulations.gov

The submission should include:

Identification and Characterization: Information on the identification and structural elucidation of impurities, such as this compound. regulations.gov

Justification of Limits: Scientific justification for the proposed acceptance criteria for impurities. regulations.govregulations.gov This can be based on data from the reference listed drug, toxicological studies, or scientific literature. regulations.govregulations.gov

Analytical Procedures: Validated analytical methods used for the detection and quantification of impurities. ipqpubs.com

Batch Analysis Data: Data from multiple batches demonstrating the consistency of the manufacturing process and the impurity profile. youtube.com

Process Controls: A description of the in-process controls used to monitor and control impurities during manufacturing. regulations.gov

Regulatory agencies like the FDA provide guidance on the expected content of these submissions to ensure a thorough review process. regulations.govfederalregister.gov

Post-Approval Change Management Related to Impurity Profiles

Once a drug is approved, any changes to the manufacturing process, facility, or raw materials must be carefully managed and reported to regulatory authorities. freyrsolutions.comijdra.com Changes that have the potential to affect the impurity profile of the drug substance or product are of particular concern. freyrsolutions.comregulations.gov

Regulatory bodies like the FDA and the European Medicines Agency (EMA) have established frameworks for managing post-approval changes. fda.goveuropa.eu These changes are typically categorized based on their potential risk to the quality of the product:

Major Changes: These are changes with a substantial potential to adversely affect the product's quality and require prior approval from the regulatory agency before implementation. fda.gov A significant change in the impurity profile would likely be considered a major change.

Moderate Changes: These changes have a moderate potential to impact quality and may be implemented after a certain period following notification to the agency (e.g., "Changes Being Effected in 30 Days"). fda.govecfr.gov

Minor Changes: These are changes with minimal potential to impact quality and can often be reported in an annual report.

A Post-Approval Change Management Protocol (PACMP) can be a useful tool for manufacturers. atessia.freuropa.eu This protocol, agreed upon with the regulatory authority, outlines the specific tests and studies that will be performed to justify a future change, providing predictability and transparency. atessia.fr Any post-approval change that could alter the impurity profile, such as the introduction of a new impurity or an increase in the level of an existing one, requires thorough evaluation and appropriate regulatory action. regulations.goveuropa.eu

Table 2: Compound Names Mentioned in the Article

Compound Name
Brotizolam
This compound
Methanone, 5-bromo-2-[(2,5-dihydro-3-methyl-1,2,4-triazin-6-yl)amino]-3-thienyl-
Brotizolam EP Impurity A
4-(2-Chlorophenyl)-9-methyl-6H-thieno[3,2-f] pharmaknowledgeforum.comvulcanchem.comfda.govtriazolo[4,3-a] vulcanchem.comfda.govdiazepine
Brotizolam EP Impurity B
2-Bromo-4-(2-chlorophenyl)-6H-thieno[3,2-f] pharmaknowledgeforum.comvulcanchem.comfda.govtriazolo[4,3-a] vulcanchem.comfda.govdiazepine
Desmethylbrotizolam
Diazepam
Chlordiazepoxide
Flurazepam
Prazepam
2-amino-5-chlorobenzophenone
7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one 4-oxide
Diethylene glycol
Ethylene glycol
Cyclohexylamine
Dicyclohexylcarbodiimide

Q & A

What analytical methods are recommended for the identification and characterization of Brotizolam Impurity 1 in preclinical studies?

Basic Research Question
To identify and characterize this compound, researchers should employ orthogonal analytical techniques. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is typically used for initial separation and quantification. For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical to confirm molecular weight and fragmentation patterns . Purity assessment requires differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to detect crystallinity anomalies. Ensure method validation includes specificity, linearity, and accuracy as per ICH guidelines .

How should researchers design stability studies to evaluate the degradation pathways of this compound under varying conditions?

Advanced Research Question
Stability studies should follow stress-testing protocols per ICH Q1A(R2), exposing the impurity to hydrolytic (acid/base), oxidative, thermal, and photolytic conditions. Use LC-MS/MS to track degradation products and identify major pathways. For example, oxidative stress (e.g., H₂O₂ exposure) may reveal sulfoxide or hydroxylated derivatives. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life and degradation rates. Include control samples spiked with known impurities to validate assay sensitivity .

What strategies are effective in resolving contradictory impurity profile data between synthetic batches of this compound?

Advanced Research Question
Contradictions in impurity profiles often arise from variations in synthesis conditions (e.g., temperature, catalysts) or raw material impurities. Conduct root-cause analysis using design of experiments (DoE) to isolate critical process parameters. Compare batch data via principal component analysis (PCA) to identify outlier batches. Cross-validate findings with advanced techniques like gas chromatography-mass spectrometry (GC-MS) for volatile impurities or inductively coupled plasma mass spectrometry (ICP-MS) for elemental contaminants .

How can researchers ensure the accuracy of genotoxicity assessments for this compound during early-phase clinical trials?

Advanced Research Question
Genotoxicity evaluation requires compliance with ICH S2(R1) guidelines. Perform in vitro assays (e.g., Ames test, micronucleus assay) using impurity samples ≥95% purity. Quantify impurities at levels exceeding thresholds of toxicological concern (TTC, 1.5 μg/day). For ambiguous results, use computational toxicology tools (e.g., QSAR models) to predict DNA reactivity. Cross-reference with structural analogs documented in databases like ToxCast .

What methodological considerations are critical for synthesizing this compound with high enantiomeric purity?

Basic Research Question
Synthesis of enantiomerically pure this compound demands chiral resolution techniques. Use chiral stationary phases (CSPs) in preparative HPLC or supercritical fluid chromatography (SFC). Confirm enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents. For scalable synthesis, asymmetric catalysis (e.g., chiral ligands in palladium-catalyzed cross-coupling) may reduce racemization risks .

How should researchers optimize chromatographic methods to separate this compound from structurally similar byproducts?

Advanced Research Question
Method optimization requires a systematic approach:

  • Screen multiple columns (C18, phenyl, HILIC) to assess selectivity.
  • Adjust mobile phase pH (2.5–7.5) and organic modifiers (e.g., acetonitrile vs. methanol) to enhance resolution.
  • Employ gradient elution with tandem MS detection to distinguish co-eluting peaks. Validate using peak purity algorithms (e.g., photodiode array spectral deconvolution) .

What evidence is required to establish a mechanistic link between this compound and observed pharmacokinetic variability in animal models?

Advanced Research Question
Correlate impurity levels with pharmacokinetic (PK) parameters (e.g., Cₘₐₓ, AUC) using multivariate regression analysis. Conduct in vitro cytochrome P450 inhibition assays to assess metabolic interference. If impurity accumulation is suspected, perform radiolabeled tracer studies in rodents to track distribution and clearance pathways .

How can researchers validate the specificity of impurity quantification methods when matrix effects are present in biological samples?

Basic Research Question
Matrix effects (e.g., plasma proteins) can skew LC-MS/MS results. Mitigate by:

  • Using stable isotope-labeled internal standards (SIL-IS) for this compound.
  • Applying post-column infusion to identify ion suppression zones.
  • Validating recovery rates (≥85%) via spike-and-recovery experiments in blank matrices .

What experimental designs are suitable for determining the synthetic origin of this compound (process-related vs. degradation-related)?

Advanced Research Question
Leverage reaction mass spectrometry (RMS) to monitor impurity formation in real-time during synthesis. Compare impurity profiles under forced degradation (e.g., 40°C/75% RH for 4 weeks) vs. accelerated stability conditions. Isotopic labeling (¹³C or ²H) can trace impurity precursors to specific reaction steps .

How should researchers address discrepancies between computational predictions and empirical data in the solubility profiling of this compound?

Advanced Research Question
Reconcile computational (e.g., COSMO-RS) and experimental solubility data by:

  • Validating predictive models with high-throughput solubility screens (e.g., nephelometry).
  • Accounting for polymorphic forms (e.g., anhydrate vs. hydrate) via XRD.
  • Adjusting for ionic strength and co-solvent effects using Hansen solubility parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.